molecular formula C7H6BrNO2S B1342981 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide CAS No. 111248-92-1

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

Cat. No. B1342981
M. Wt: 248.1 g/mol
InChI Key: LYURFBYYEXMNJD-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is a derivative of benzisothiazole, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine atom and an isothiazole ring with two oxygen atoms in a dioxide configuration.

Synthesis Analysis

The synthesis of benzisothiazol-3(2H)-one derivatives, which are closely related to 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide, has been achieved through a copper-catalyzed tandem reaction involving o-bromobenzamide derivatives and potassium thiocyanate in water . This process facilitates the formation of both S-C and S-N bonds, which are crucial in the structure of benzisothiazole derivatives.

Molecular Structure Analysis

While the specific molecular structure of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is not detailed in the provided papers, related compounds such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene have been shown to exhibit interesting supramolecular features like hydrogen bonding and (\pi)–(\pi) interactions . These structural characteristics could be relevant when considering the properties and reactivity of the bromo-isothiazole dioxide .

Chemical Reactions Analysis

The reactivity of isothiazole dioxides has been explored, with the synthesis of various halogenated derivatives. For instance, 3-aminosubstituted isothiazole dioxides have been synthesized, and their derivatives with bromine have been obtained through an addition-elimination process . This indicates that the bromo-isothiazole dioxide compound could also undergo similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide are not explicitly discussed in the provided papers. However, the electrophilic substitution reactions of related 2,1-benzisothiazoles suggest that bromination can occur at different positions on the isothiazole ring, leading to a variety of brominated products . This implies that the position of the bromine atom in the compound can significantly influence its physical and chemical properties.

Scientific Research Applications

Application 1: Corrosion Inhibitor

  • Scientific Field : Material Science, specifically in the study of corrosion prevention .
  • Summary of the Application : The compound “5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide” has been synthesized and evaluated as a corrosion inhibitor for N80 carbon steel in a 1 M HCl medium .
  • Methods of Application or Experimental Procedures : The inhibitory action of the compound was studied through mass loss measurements and electrochemical analyses, including potentiodynamic polarization curves and electrochemical impedance spectroscopy . The adsorption mode followed the Langmuir adsorption isotherm .
  • Results or Outcomes : The results of electrochemical studies revealed a remarkable corrosion inhibition efficiency, exceeding 95% at 298 K in the presence of 10−3 M of the compound in solution . This efficiency showed a proportional increase with concentration, though slightly attenuated with rising temperature . The free energy of adsorption, evaluated at −41.19 KJ.mol−1, supported a chemisorption process .

Application 2: Antimicrobial and Antiviral Agent

  • Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antimicrobial and antiviral activities .

Application 3: Antihypertensive and Antidiabetic Agent

  • Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antihypertensive and antidiabetic activities .

Application 4: Antimicrobial and Antiviral Agent

  • Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antimicrobial and antiviral activities .

Application 5: Antihypertensive and Antidiabetic Agent

  • Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antihypertensive and antidiabetic activities .

Application 6: HCV Polymerase Inhibitor

  • Summary of the Application : A series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were reported as HCV polymerase inhibitors .
  • Results or Outcomes : One of the compounds was found to be more powerful against the HCV polymerase .

Safety And Hazards

BDTO is associated with certain hazards. The safety signal word is “Warning”. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURFBYYEXMNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208843
Record name 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

CAS RN

111248-92-1
Record name 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide
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Record name 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
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